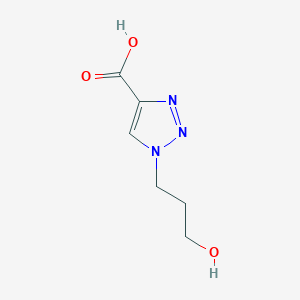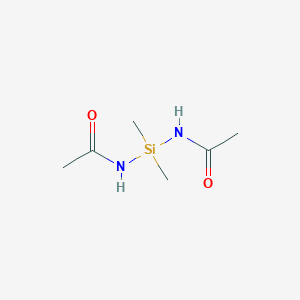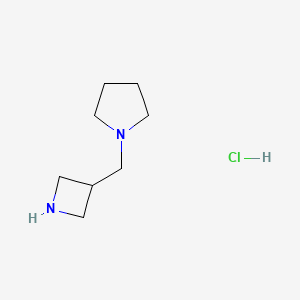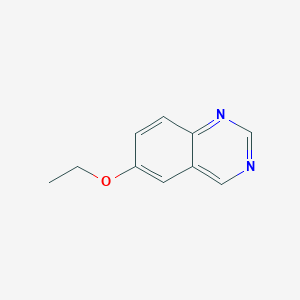
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it is used to link biomolecules for various studies.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The triazole ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. The hydroxyl and carboxyl groups also play a role in hydrogen bonding and electrostatic interactions, further enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness: Compared to these similar compounds, 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with other molecules
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c10-3-1-2-9-4-5(6(11)12)7-8-9/h4,10H,1-3H2,(H,11,12) |
InChI Key |
NFKOQEFIJDILNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)


![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)
![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)

![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)

